2-(Chloromethyl)-1-(4-chlorophenoxy)-4-nitrobenzene
Description
Properties
IUPAC Name |
2-(chloromethyl)-1-(4-chlorophenoxy)-4-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3/c14-8-9-7-11(16(17)18)3-6-13(9)19-12-4-1-10(15)2-5-12/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAFIFMYRSXODN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])CCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-(4-chlorophenoxy)-4-nitrobenzene typically involves the chloromethylation of 1-(4-chlorophenoxy)-4-nitrobenzene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1-(4-chlorophenoxy)-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives like azides or thiocyanates.
Reduction: Formation of 2-(Aminomethyl)-1-(4-chlorophenoxy)-4-nitrobenzene.
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Scientific Research Applications
2-(Chloromethyl)-1-(4-chlorophenoxy)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving chlorophenoxy compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1-(4-chlorophenoxy)-4-nitrobenzene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group may also participate in redox reactions, affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
Positional Isomerism
- Same molecular formula (C₁₃H₉Cl₂NO₃) but distinct reactivity due to altered electronic effects from nitro positioning .
Halogen Variation
- 2-Chloro-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene (CAS: 443882-99-3): Replaces the 4-chlorophenoxy group with a 3-fluorobenzyloxy moiety. Molecular formula: C₁₃H₈ClFNO₃. Fluorine’s electronegativity may enhance metabolic stability compared to chlorine .
Functional Group Modifications
- (4-Chlorophenyl) 4-nitrobenzoate (CAS: 1262005-91-3): Substitutes the ether linkage with an ester group. Molecular formula: C₁₃H₈ClNO₄.
Physicochemical Properties
| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
|---|---|---|---|---|
| 2-(Chloromethyl)-1-(4-chlorophenoxy)-4-nitrobenzene | 1465136-36-0 | C₁₃H₉Cl₂NO₃ | 298.12 | Chloromethyl, 4-Cl-phenoxy, 4-NO₂ |
| 4-Chloro-1-[2-(chloromethyl)phenoxy]-2-nitrobenzene | N/A | C₁₃H₉Cl₂NO₃ | 298.12 | Chloromethyl, 2-Cl-phenoxy, 2-NO₂ |
| 2-(1-Chloroethyl)-1-methyl-4-nitrobenzene | 1443981-94-9 | C₉H₁₀ClNO₂ | 199.64 | 1-Cl-ethyl, methyl, 4-NO₂ |
| 1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene | 1799-97-9 | C₁₄H₉ClF₃NO₃ | 343.67 | 4-Cl-3-Me-phenoxy, 2-NO₂, 4-CF₃ |
Key Observations :
- The chlorophenoxy and nitro groups increase molecular weight and lipophilicity compared to simpler analogues like 4-chloronitrobenzene (C₆H₄ClNO₂, 157.55 g/mol) .
- Trifluoromethyl substitution (e.g., in CAS 1799-97-9) significantly raises molar mass and introduces strong electron-withdrawing effects .
Biological Activity
2-(Chloromethyl)-1-(4-chlorophenoxy)-4-nitrobenzene is a compound that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound is characterized by a chloromethyl group, a chlorophenoxy moiety, and a nitro group. The presence of these functional groups suggests potential interactions with biological systems, particularly through enzyme inhibition and redox reactions.
The biological activity of this compound can be attributed to several mechanisms:
- Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
- Redox Reactions : The nitro group may participate in redox reactions that affect cellular oxidative stress pathways, leading to alterations in cellular function.
Enzyme Interaction
Research indicates that many chlorobenzenes and nitrobenzenes exhibit biological activity by interacting with various enzymes and receptors. Specifically, studies have shown that compounds with similar structures can inhibit enzyme activity, suggesting that this compound may have similar effects.
Metabolism and Toxicity
In vivo studies have shown that related compounds can produce significant metabolic changes. For instance, 1-chloro-4-nitrobenzene has been reported to induce DNA breaks in cultured rat hepatocytes and various organs in mice . This raises concerns about the potential toxicological effects of this compound, particularly regarding its metabolic pathways and resultant toxicity.
Health Effects
Acute exposure to similar compounds has been associated with various health effects including skin irritation, respiratory issues, and potential long-term carcinogenic effects. Specifically, high levels of exposure can lead to methemoglobinemia, which affects oxygen transport in the blood . Although specific data on this compound is sparse, caution is advised given the known effects of structurally related compounds.
Data Table: Summary of Biological Activity
| Compound | Assay Type | Result |
|---|---|---|
| This compound | Not directly tested | Potential for enzyme inhibition |
| 4-Chloromethylbiphenyl | Salmonella/microsome assay | Positive response |
| Benzyl Chloride | DNA repair assay | Positive response |
| 1-Chloro-4-nitrobenzene | DNA break assay | Induced breaks in liver cells |
Q & A
Q. What are the optimal synthetic routes for preparing 2-(Chloromethyl)-1-(4-chlorophenoxy)-4-nitrobenzene?
Methodological Answer: A two-step approach is typically employed:
Nitrobenzene Functionalization : React 4-chlorophenol with 2-chloromethyl-4-nitrobenzene under alkaline conditions (e.g., K₂CO₃ in DMSO) to form the ether linkage via nucleophilic aromatic substitution.
Chloromethylation : Introduce the chloromethyl group using chlorinating agents like SOCl₂ or PCl₃ under anhydrous conditions.
Key Considerations :
Q. How should researchers characterize this compound using spectroscopic methods?
Methodological Answer:
- ¹H/¹³C NMR :
- Aromatic protons : Expect splitting patterns for nitro (deshielded ~δ8.2 ppm) and chlorophenoxy groups (δ6.8–7.4 ppm).
- Chloromethyl group : A singlet for -CH₂Cl (~δ4.5 ppm).
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 296 (M⁺) and fragment ions (e.g., loss of Cl or NO₂ groups).
- UV-Vis : Strong absorption at ~270–300 nm due to nitro-aromatic conjugation.
Reference : and highlight similar characterization workflows for nitrobenzamide analogs .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve ambiguities in the compound’s crystal structure?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ=1.5418 Å) at low temperatures (e.g., 100 K) to minimize thermal motion.
- SHELX Refinement :
- SHELXL : Refine anisotropic displacement parameters for non-H atoms.
- Hydrogen Placement : Place H atoms geometrically (riding model) or via difference Fourier maps.
- Validation : Check for residual electron density (<0.5 eÅ⁻³) and R-factors (R₁ < 5%).
Reference : (SHELX principles) and (crystallographic data for a nitrobenzene derivative) .
Q. What computational methods can predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model transition states (e.g., B3LYP/6-31G* basis set).
- Electrostatic Potential Maps : Identify electron-deficient sites (nitro group) and nucleophilic attack regions (chloromethyl group).
- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) using the SMD continuum model.
Reference : ’s bond-angle data and ’s structural refinement principles support computational validations .
Q. How can researchers address contradictions in spectroscopic data between synthetic batches?
Methodological Answer:
- Impurity Profiling : Use HPLC-MS to detect side products (e.g., di-chlorinated byproducts or nitro-group reduction).
- Isotopic Labeling : Track chlorination efficiency using ³⁶Cl-labeled reagents.
- Crystallographic Validation : Compare experimental XRD data with computational predictions to confirm structural consistency.
Reference : highlights nomenclature challenges that may lead to misassigned peaks .
Handling and Stability
Q. What precautions are critical for handling and storing this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
